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Compound of Interest

Compound Name: Heptafluorobutyramide

Cat. No.: B1361082

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyramide (CAS No. 662-50-0), a perfluorinated amide, is a compound of
significant interest due to its unique chemical and physical properties conferred by the high
degree of fluorination. This document provides a comprehensive overview of its chemical
characteristics, supported by quantitative data, experimental methodologies, and logical
workflows. The information presented is intended to serve as a foundational resource for
professionals in research, chemical synthesis, and drug development who may utilize this
compound as a solvent, reagent, or building block.

Chemical and Physical Properties

Heptafluorobutyramide is a white solid at room temperature, characterized by high thermal
and chemical stability. Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of
Heptafluorobutyramide
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Property Value Source
2,2,3,3,4,4,4-

IUPAC Name )
heptafluorobutanamide
Perfluorobutyramide,

Synonyms )
Heptafluorobutanamide

CAS Number 662-50-0

Molecular Formula CsH2F7NO

Molecular Weight 213.05 g/mol
White to pale cream crystals or

Appearance
powder

] ] 98.0-107.0 °C (range); 103 °C;

Melting Point
102-106 °C

Boiling Point 105 °C at 760 mmHg

Density 1.5891 g/cm3 (estimate)

Flash Point 17.3°C

Vapor Pressure

30.1 mmHg at 25°C

Refractive Index

1.302

pKa

12.43 + 0.50 (Predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of

Heptafluorobutyramide.

Infrared (IR) Spectroscopy

The FTIR spectrum of Heptafluorobutyramide is characterized by strong absorptions

corresponding to its functional groups. Key expected absorptions include:
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e N-H stretching of the primary amide group, typically appearing as two bands in the 3100-
3500 cm~1 region.

e C=0 stretching (Amide | band) is expected to be a very strong absorption around 1650-1700

cm~L,
e N-H bending (Amide Il band) typically appears around 1600-1650 cm~1.

e C-F stretching vibrations will produce very strong, characteristic bands in the fingerprint
region, typically between 1000 and 1400 cm—1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to be simple, showing a broad signal for the two amide
protons (-CONHz). The chemical shift of these protons is highly dependent on the solvent
and concentration.

e F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum
will show distinct signals for the CFs and CF2 groups, with chemical shifts and coupling
constants providing definitive structural information.

e 13C NMR: The spectrum will show signals for the carbonyl carbon and the fluorinated
carbons. The signals for the carbons bonded to fluorine will be split due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For Heptafluorobutyramide, the molecular ion peak (M*) would be observed
at m/z 213.0025, corresponding to its exact mass. Common fragmentation patterns would
involve the loss of the amide group or cleavage of the carbon-carbon bonds within the
perfluorinated chain.

Reactivity and Stability

Heptafluorobutyramide exhibits exceptional stability due to the strength of the carbon-fluorine
bonds. It is generally resistant to many chemical reagents. However, the amide functional
group can undergo typical reactions such as hydrolysis under strong acidic or basic conditions,
or reduction.
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It serves as a valuable precursor in the synthesis of other perfluorinated compounds. For
example, it can be dehydrated to form heptafluorobutyronitrile or used to synthesize various
heptafluorobutyrimidates.

Heptafluorobutyramide

(C4H2F7NO)
Dehydration Reduction Reaction with Electrophiles
\
Heptafluorobutyronitrile Heptafluorobutylamine i
(CAFTN) (CAHAETN) Heptafluorobutyrimidates

Click to download full resolution via product page

Caption: Synthetic utility of Heptafluorobutyramide as a precursor.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the
key chemical properties of a solid organic compound like Heptafluorobutyramide.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to
a liquid. It is a key indicator of purity. Methodology (Capillary Method):

o Sample Preparation: A small amount of finely powdered, dry Heptafluorobutyramide is
packed into a capillary tube to a height of 2-3 mm.

o Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with
oil or an automated digital instrument).

o Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted into a clear liquid.
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Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's

vibrating bonds, which allows for the identification of functional groups. Methodology (KBr

Pellet Technique):

Sample Preparation: Approximately 1-2 mg of Heptafluorobutyramide is mixed with ~100
mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a
fine, uniform powder.

Pellet Formation: The powder is transferred to a pellet press and compressed under high
pressure to form a thin, transparent disc.

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

Data Acquisition: A background spectrum (of air or the pure KBr pellet) is collected, followed
by the sample spectrum. The instrument records the spectrum, typically in the range of 4000-
400 cm~1, plotting transmittance or absorbance against wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide

detailed information about the structure and chemical environment of atoms in a molecule.

Methodology:

Sample Preparation: 5-10 mg of Heptafluorobutyramide is dissolved in approximately 0.5-
0.7 mL of a deuterated solvent (e.g., DMSO-ds, as the compound is a solid) in an NMR tube.
A small amount of a reference standard like tetramethylsilane (TMS) may be added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned, and the magnetic field is "shimmed" to ensure homogeneity.

Data Acquisition: The desired NMR experiment (e.g., *H, 13C, 1°F) is run. This involves
applying a series of radiofrequency pulses and recording the resulting signal (Free Induction
Decay or FID).

Processing: The FID is converted into a spectrum using a Fourier transform. The resulting
spectrum is then phased, baseline-corrected, and integrated to provide chemical shifts,
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multiplicities, and relative ratios of the different nuclei.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Heptafluorobutyramide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361082#what-are-the-chemical-properties-of-
heptafluorobutyramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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